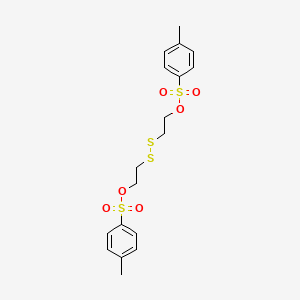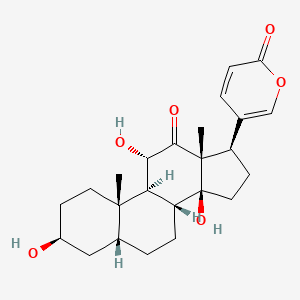
Arenobufagin
Übersicht
Beschreibung
Arenobufagin is a natural bufadienolide derived from toad venom . It has been found to induce apoptosis and autophagy in human hepatocellular carcinoma cells through the inhibition of the PI3K/Akt/mTOR pathway . It’s also associated with Heat Shock Protein 90 (HSP90), a molecular chaperone ubiquitously expressed in eukaryotic cells, primarily involved in protein folding, stabilization, and cellular signal transduction .
Synthesis Analysis
Arenobufagin has been synthesized in various forms for research purposes. For instance, hybrids of arenobufagin and benzoisoselenazol have been synthesized to reduce the cardiotoxicity of arenobufagin . Another study developed Arenobufagin-loaded PEG-PLA nanoparticles to reduce toxicity and enhance cancer therapy .
Molecular Structure Analysis
The molecular formula of Arenobufagin is C24H32O6 . Its molecular weight is 416.51 g/mol . The structure of Arenobufagin is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
Arenobufagin has been found to interact with various biological molecules. For example, it has been used as a probe reaction of SULT2A1, exhibiting high isoform selectivity and Michaelis–Menten kinetics .
Physical And Chemical Properties Analysis
Arenobufagin has a molecular formula of C24H32O6 and a molecular weight of 416.51 .
Wissenschaftliche Forschungsanwendungen
1. Cardiotoxicity Research
- Application Summary: Arenobufagin (ArBu) is a main active bufadienolide of toad venom with cardiotonic effect, analgesic effect, and outstanding anti-tumor potentiality. It is also a potential cardiotoxic component .
- Methods of Application: The cardiac effect of ArBu and its underlying mechanism were explored by integrating data such as heart rates, toxicokinetics, myocardial enzyme and brain natriuretic peptide (BNP) activity, pathological sections, lipidomics and proteomics .
2. Cancer Treatment
- Application Summary: Arenobufagin has potent antineoplastic activity against Hepatocellular carcinoma (HCC) HepG2 cells as well as corresponding multidrug-resistant HepG2/ADM cells .
- Methods of Application: Arenobufagin induced mitochondria-mediated apoptosis in HCC cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria .
- Results: Arenobufagin-mediated autophagy may protect HepG2/ADM cells from undergoing apoptotic cell death . Inhibition of phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway by arenobufagin was observed .
3. Treatment of Liver Cancer
- Application Summary: Arenobufagin is a component of a certain toad venom known as Chan’su. This venom has been used in Chinese traditional medicine for centuries in the treatment of liver cancer .
- Methods of Application: The venom is derived from the dried skin secretions of giant toads. In a 2013 study, it was shown that arenobufagin inhibits the growth of certain liver tumor cells .
- Results: This compound showed the most potent antitumor activity of fifteen bufadionolides isolated from Chan’su .
4. Cardiac Glycosides
- Application Summary: Arenobufagin works like Cardiac glycosides .
- Methods of Application: Cardiac glycosides are a class of organic compounds that increase the output force of the heart and decrease its rate of contractions by acting on the cellular sodium-potassium ATPase pump .
- Results: As a result, they are used in the treatment of congestive heart failure and cardiac arrhythmia .
5. Inhibition of Na+/K+ Pump
- Application Summary: Arenobufagin has effects similar to digitalis, blocking the Na+/K+ pump in heart tissue .
- Methods of Application: The compound is one of the major components of toad venom. It is derived from the dried skin of giant toads, such as Bufo gargarizans and Bufo melanostictus Suhneider .
- Results: The venom of these toad species contains about 1.75% of arenobufagin . The compound has a similar effect to digitalis, which is used to treat various heart conditions .
6. Treatment of Carcinogenesis
- Application Summary: Arenobufagin has been widely used in traditional Chinese medicine (TCM) to tackle down carcinogenesis, since it inhibits cell growth in several cancer cells .
- Methods of Application: It is one of the central active ingredients of toad venom for treatment .
- Results: The compound has shown to inhibit the growth of certain liver tumor cells .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCRWYOMWSTFC-AZGSIFHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963565 | |
| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arenobufagin | |
CAS RN |
464-74-4 | |
| Record name | Arenobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arenobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARENOBUFAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



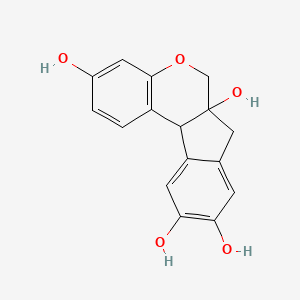
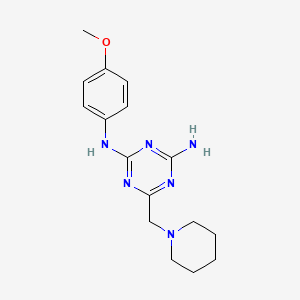
![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
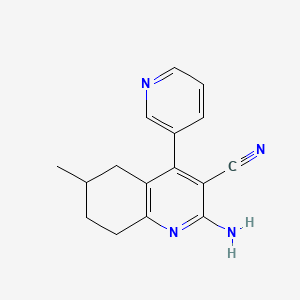
![1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1667518.png)

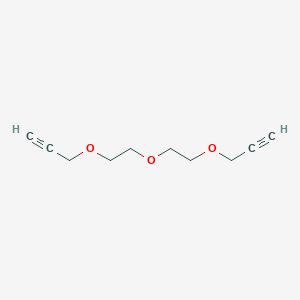
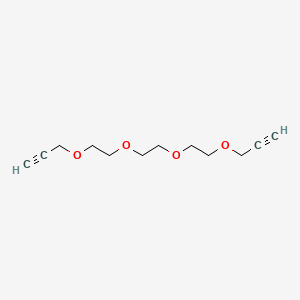
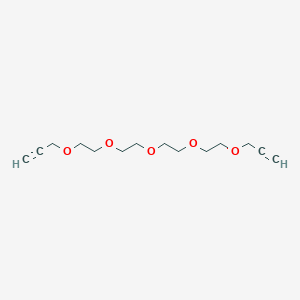
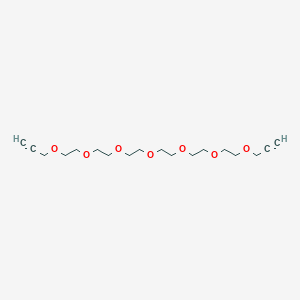
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)
